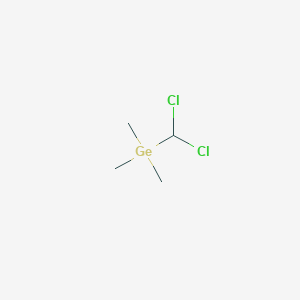
Dichloromethyltrimethylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethyltrimethylgermane is a germanium-based compound that is part of a broader class of organogermanium compounds. These compounds have been extensively studied due to their interesting chemical properties and potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of organogermanium compounds often involves the use of germanium halides as starting materials. For instance, the reaction of potassium salts of trithiocarbonic acids with iodotrimethylgermane can yield S-alkyl trithiocarbonate derivatives of trimethylgermane with good yields . Similarly, the reaction of GeCl2.dioxane with diazabutadiene compounds leads to the formation of dichlorogermane derivatives . These methods demonstrate the versatility of germanium halides in synthesizing a variety of organogermanium compounds.
Molecular Structure Analysis
The molecular structure of organogermanium compounds can be quite complex. For example, the crystal structure of Ph2Ge[S2CS(i-Pr)]2 shows that it crystallizes in a specific space group with defined cell parameters . The molecular structures of dichloro(dimethyl)germane and trichloro(methyl)germane have been determined by vapor phase electron diffraction, revealing precise bond lengths and angles that are characteristic of these compounds .
Chemical Reactions Analysis
Organogermanium compounds participate in a variety of chemical reactions. For instance, chlorotrimethylgermane can react with trichlorosilane and triethylamine to provide trichlorosilylgermanes, which can undergo base-catalyzed decomposition reactions . The kinetic study of the reaction of (arylthio)trimethylgermane with benzoyl chloride suggests a mechanism involving initial coordination, ionic cleavage of the Ge–S bond, and rate-determining addition of the thiolate to the carbonyl carbon .
Physical and Chemical Properties Analysis
The physical and chemical properties of organogermanium compounds are influenced by their molecular structure. For example, the volatility of Cu(tmghd)2, a germa-β-diketonate copper(II) complex, was compared to its tin analog by thermogravimetric analysis . The molecular structures obtained by gas-phase electron diffraction for trimethylchlorogermane and trimethylbromogermane provide insights into bond lengths and angles that are crucial for understanding their reactivity and physical properties .
Applications De Recherche Scientifique
Organogermanium Compounds in Synthesis
Organogermanium compounds, like Dichloromethyltrimethylgermane, are used in organic synthesis for creating complex molecules. Their application in forming carbon-germanium bonds offers pathways for constructing organic frameworks. These compounds serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials, highlighting their versatility in chemical reactions (Müller et al., 1999).
Materials Science and Nanotechnology
In materials science, organogermanium compounds contribute to the development of semiconductors, polymers, and nanomaterials. Their controlled reactivity enables the fine-tuning of material properties, which is crucial for applications in electronics, optics, and coating technologies. The study by Oh et al. (2010) on core-chlorinated naphthalene tetracarboxylic diimides, for example, demonstrates the potential of organogermanium compounds in enhancing the performance of organic thin-film transistors, a key component in flexible electronics (Oh et al., 2010).
Environmental and Toxicological Studies
While not directly related to Dichloromethyltrimethylgermane, research on the environmental impact and toxicology of related compounds is critical. Studies on the degradation and persistence of organogermanium compounds in the environment contribute to understanding their lifecycle and potential ecological effects. For instance, the work on diuron and its degradation via the electro-Fenton method provides insights into the environmental fate of organohalogen compounds, which can inform the safe handling and disposal of organogermanium derivatives (Oturan et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
dichloromethyl(trimethyl)germane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Ge/c1-7(2,3)4(5)6/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEYTDQHEXSGFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628963 |
Source


|
| Record name | (Dichloromethyl)(trimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloromethyltrimethylgermane | |
CAS RN |
19272-94-7 |
Source


|
| Record name | (Dichloromethyl)(trimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

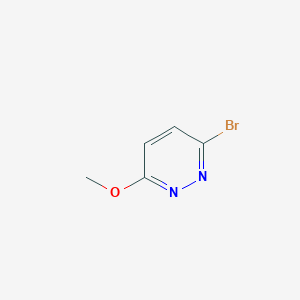
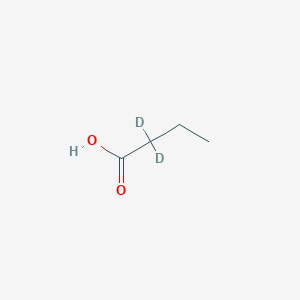
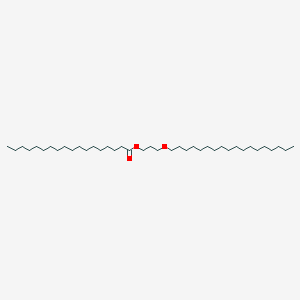
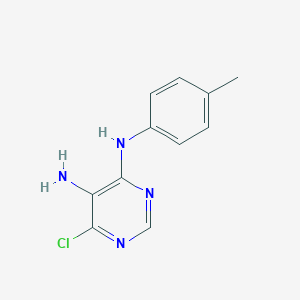
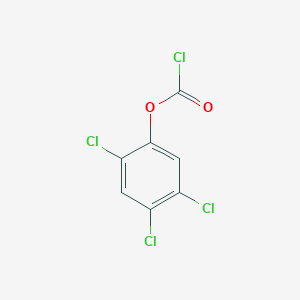
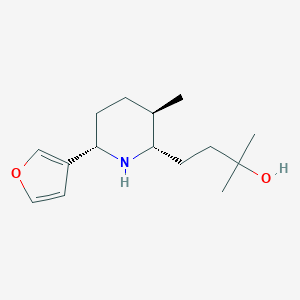
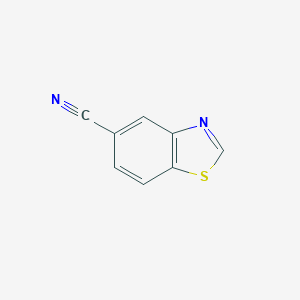
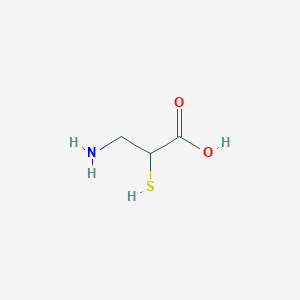
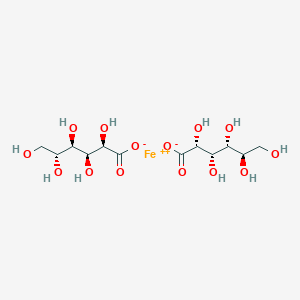
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
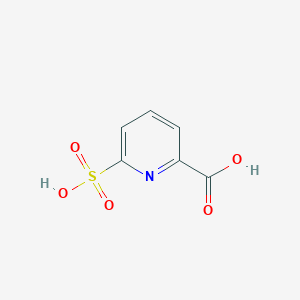
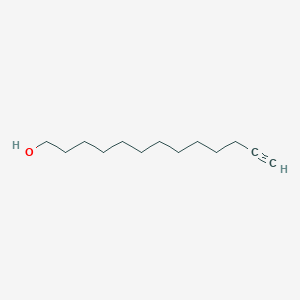

![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)